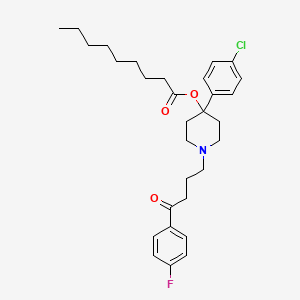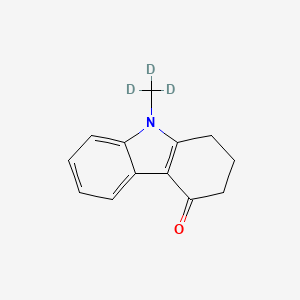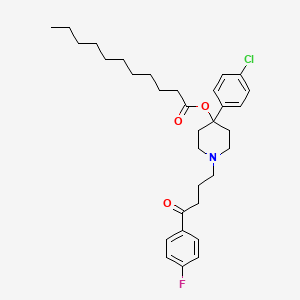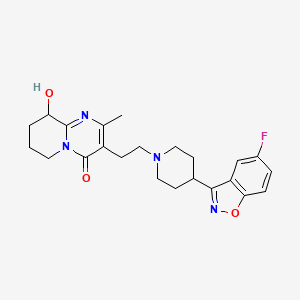![molecular formula C26H43NaO9 B584457 4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity CAS No. 116182-43-5](/img/structure/B584457.png)
4H-Furo[2,3-c]pyranyl Mupirocin Sodium Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antimicrobial Screening
Research into derivatives of 4H-furo[2,3-c]pyranyl structures, including those related to mupirocin sodium impurity, has demonstrated significant antimicrobial activity. For instance, compounds synthesized from furo[3,2-c] benzopyran, through various chemical reactions, have shown good antimicrobial activity against a range of microorganisms. This highlights the potential of these compounds in the development of new antimicrobial agents (Mulwad & Hegde, 2009).
Biosynthesis Pathways
Studies on Pseudomonas fluorescens, the bacterium responsible for producing mupirocin, reveal the complexity of its biosynthesis involving parallel pathways. These investigations provide insights into the biosynthetic pathway of mupirocin, identifying major and minor pathways and isolating novel metabolites. Understanding these pathways is crucial for biotechnological applications, including the engineering of microbes for the production of mupirocin and its impurities with specific antimicrobial properties (Gao et al., 2014).
Innovative Synthesis Methods
Research has also focused on innovative synthesis methods for creating furopyranopyrandione derivatives. Such methods, involving the use of cerium(IV) ammonium nitrate (CAN) for furan ring formation, open new avenues for producing complex compounds that could have applications in pharmaceuticals and material science (Kobayashi et al., 2003).
Antifungal and Antibacterial Activity
Further research on furo[2,3-c]pyrazole derivatives demonstrates their potent antifungal and antibacterial activities. Such studies indicate the potential of these compounds in developing new treatments against resistant bacterial and fungal strains, contributing to the ongoing search for novel antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).
Drug Delivery Systems
The research into drug delivery systems, like mupirocin-loaded alginate microspheres, underscores the relevance of such impurities in enhancing the effectiveness of antibiotic treatments. By providing a controlled release mechanism, these systems aim to improve the bioavailability and efficacy of antibiotics, including mupirocin and potentially its impurities (Shanmugam, 2016).
Propriétés
IUPAC Name |
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.C7H7O2.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;1-3-8-5-7-6(1)2-4-9-7;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);2H,1,3-4H2;/q;-1;+1/b16-13+;;/t17?,18?,19-,20?,21-,24+,25-,26?;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPCRVOSWPAPM-QCTIKSEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1[C@@H](O1)C[C@H]2COC([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NaO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)






